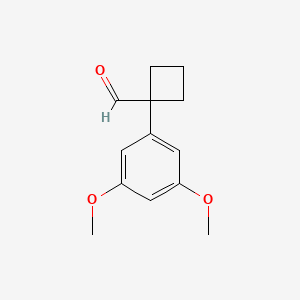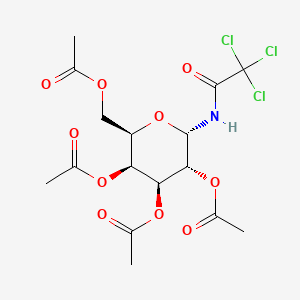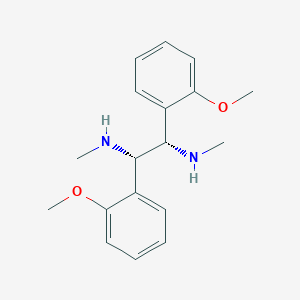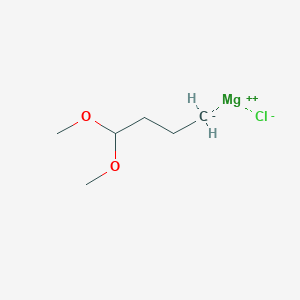![molecular formula C8H15N B14896359 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
7,7-Dimethyl-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-3-azabicyclo[4.1.0]heptane: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure provides a rigid framework that can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles using lithium aluminum hydride (LiAlH4). This method has been shown to be effective in producing the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles can be used to introduce new groups at the nitrogen atom or other positions within the ring.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could result in simpler amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane is used as a building block in organic synthesis. Its rigid structure makes it useful for creating complex molecules with defined geometries .
Biology: In biological research, this compound can be used to study the effects of rigid bicyclic structures on biological activity. It may serve as a model compound for understanding how similar structures interact with biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development. It can be incorporated into drug molecules to enhance their stability, bioavailability, or specificity for certain targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The rigid bicyclic structure can influence the binding affinity and specificity of the compound for these targets, potentially leading to enhanced therapeutic effects .
Comparaison Avec Des Composés Similaires
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: This compound has a similar bicyclic structure but with a methylene group instead of an azabicyclic system.
7-Azabicyclo[4.1.0]heptane: This compound lacks the dimethyl groups but shares the azabicyclic framework.
Uniqueness: 7,7-Dimethyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of both the dimethyl groups and the nitrogen atom within the bicyclic structure. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased rigidity and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
7,7-dimethyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15N/c1-8(2)6-3-4-9-5-7(6)8/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
MJMYETAZWXRDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1CNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


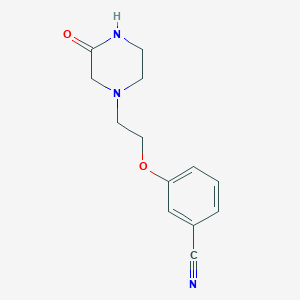
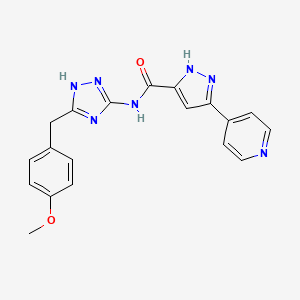
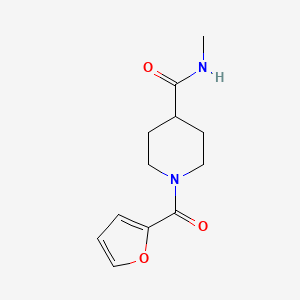
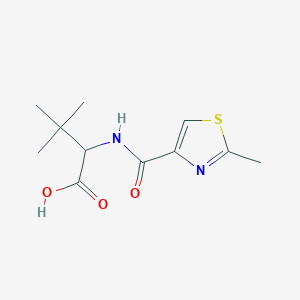
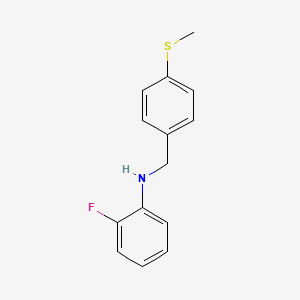
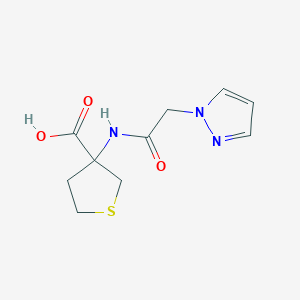
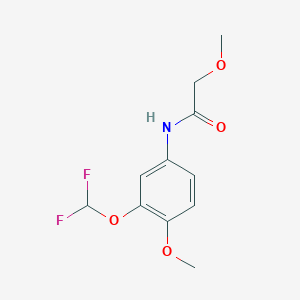
![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)
![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)

